

Brevianamide A: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: **BREVIANAMIDE**

Cat. No.: **B1173143**

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide A is a complex indole alkaloid belonging to the bicyclo[2.2.2]diazaoctane family of natural products. First identified in 1969 by Birch and Wright from the fungus *Penicillium brevicompactum*, it has since garnered significant interest within the scientific community due to its intriguing chemical structure and notable biological activities.^{[1][2][3][4]} This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of **brevianamide A**, tailored for professionals in research and drug development.

Discovery and Producing Organism

Brevianamide A was originally discovered as a secondary metabolite produced by the fungus *Penicillium brevicompactum*.^{[1][4]} It is primarily localized in the aerial hyphae of the fungus and its production is associated with the onset of conidiation.^{[5][6]} **Brevianamide A** is often co-isolated with its diastereomer, **brevianamide B**, typically in a ratio of approximately 90:10.^[1]

Physicochemical Properties

The chemical and physical properties of **brevianamide A** are summarized in the table below.

Property	Value
Chemical Formula	C ₂₁ H ₂₃ N ₃ O ₃
Molar Mass	365.43 g/mol
Appearance	Yellow crystalline solid
Key Structural Features	Bicyclo[2.2.2]diazaoctane core, spiro-indoxyl moiety

Experimental Protocols

Fungal Cultivation and Brevianamide A Production

This section outlines a representative protocol for the cultivation of *Penicillium brevicompactum* and the subsequent extraction of **brevianamide** A, based on established mycological techniques.

1. Fungal Strain and Culture Conditions:

- Organism: *Penicillium brevicompactum* (e.g., NRRL 864).
- Media: Czapek-Dox agar is a suitable solid medium for cultivation.[\[6\]](#)
- Incubation: Cultures are incubated at 28°C for a period sufficient to allow for substantial growth and conidiation, typically 6-7 days. **Brevianamide** A production is linked to the development of aerial mycelium.[\[5\]](#)[\[6\]](#)

2. Extraction of **Brevianamide** A:

- The fungal mycelium, particularly the aerial hyphae, is harvested from the solid culture.
- The harvested biomass is then subjected to solvent extraction, typically using a polar organic solvent such as ethyl acetate or methanol.
- The resulting crude extract contains a mixture of metabolites, including **brevianamide** A.

3. Purification:

- The crude extract is concentrated under reduced pressure.
- Purification is achieved through chromatographic techniques. Column chromatography using silica gel is a common initial step.
- Further purification can be performed using high-performance liquid chromatography (HPLC) to isolate pure **brevianamide** A.

Structural Elucidation and Characterization

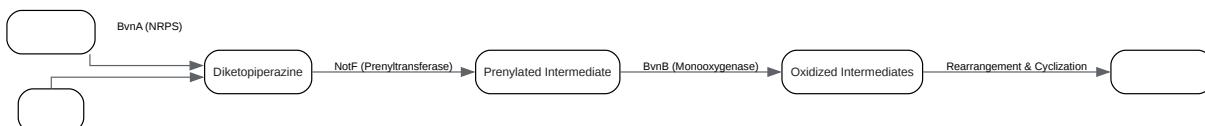
The complex structure of **brevianamide** A was determined using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
- X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Biosynthesis of Brevianamide A

The biosynthesis of **brevianamide** A is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline, along with an isoprene unit. The key steps involve the formation of a diketopiperazine core, prenylation, and a series of oxidative and rearrangement reactions to construct the characteristic bicyclo[2.2.2]diazaoctane and spiro-indoxyl moieties. An engineered biosynthetic pathway has also been developed in *Escherichia coli*, utilizing a suite of enzymes including a cyclodipeptide synthase (NascA), a cyclodipeptide oxidase (DmtD2/DmtE2), a prenyltransferase (NotF), and a flavin-dependent monooxygenase (BvnB).

[7]



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Simplified biosynthetic pathway of **brevianamide A**.

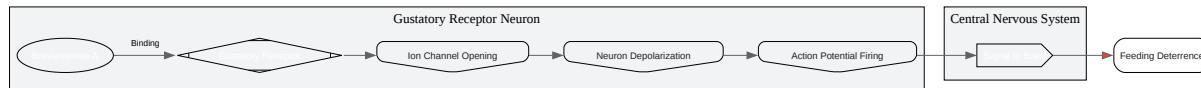
Biological Activity and Mechanism of Action Insecticidal Properties

Brevianamide A exhibits potent insecticidal activity, primarily functioning as an antifeedant.^[2] ^[4] It is particularly effective against the larvae of agricultural pests such as the fall armyworm (*Spodoptera frugiperda*) and the tobacco budworm (*Heliothis virescens*).^[2]^[4]

Proposed Mechanism of Antifeedant Action

While the precise molecular target of **brevianamide A** has not been definitively identified, its antifeedant properties suggest an interaction with the insect's gustatory system. Antifeedants typically deter feeding by stimulating bitter taste receptors or blocking the perception of feeding stimulants in gustatory receptor neurons (GRNs). This leads to a behavioral response of feeding cessation.

The proposed signaling pathway for the antifeedant action of **brevianamide A** is depicted below.



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Proposed mechanism of **brevianamide** A's antifeedant activity.

Quantitative Data

The total synthesis of (+)-**brevianamide** A has been achieved with an overall yield of 7.2% over seven steps, producing 750 mg of the final product.[8][9] In engineered *E. coli*, production titers of a key precursor to **brevianamide** A reached 5.3 mg/L, which could then be converted to **brevianamide** A and B with a 46% yield.[7]

Synthesis/Production Method	Key Intermediate/Product	Yield/Titer
Total Chemical Synthesis	(+)-Brevianamide A	7.2% overall yield (7 steps)
Engineered <i>E. coli</i> Biosynthesis	(-)-dehydrobrevianamide E	5.3 mg/L
Ex vivo Conversion	(+)-Brevianamide A and B	46% yield

Conclusion

Brevianamide A remains a molecule of significant interest due to its complex chemical architecture and its potential as a lead compound for the development of novel insecticides. Its potent antifeedant activity against major agricultural pests highlights its relevance in the search for new pest management strategies. Further research into its specific molecular targets and mechanism of action will be crucial for realizing its full potential in drug development and crop protection. The successful total synthesis and engineered biosynthesis of **brevianamide** A have opened new avenues for the production of this and related compounds for further biological evaluation.

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